8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone is a bicyclic organic compound characterized by its unique molecular structure and properties. It is classified under bicyclic ketones, specifically featuring a bicyclo[2.2.2]octane framework with isopropyl and methyl substituents. The compound has garnered interest in various scientific fields due to its potential applications in organic synthesis and fragrance chemistry.
The compound is cataloged with the CAS number 74129-06-9, and its molecular formula is with a molecular weight of 206.32 g/mol. It can be synthesized through various organic methods, often involving reactions that utilize bicyclic intermediates.
8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone falls under the category of bicyclic ketones. Its structure allows it to participate in several chemical reactions, making it a valuable intermediate in organic synthesis and potentially useful in the development of new materials.
The synthesis of 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone can be achieved through several methods, primarily focusing on the formation of the bicyclic structure followed by functionalization.
The reaction conditions typically include heating under controlled temperatures (50–70°C) for several hours (4–6 hours), ensuring optimal yield and purity of the final product.
The molecular structure of 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.32 g/mol |
| IUPAC Name | 1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone |
| InChI Key | MUKZVYSKXMCCLW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2CC(C1CC2C(C)C)C(=O)C |
8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under acidic or basic conditions to facilitate desired transformations.
The mechanism of action for 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone involves:
8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone exhibits typical physical properties for organic compounds:
The chemical properties include:
8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone has several scientific applications:
This compound's structural uniqueness and reactivity make it a subject of interest across multiple scientific disciplines, from synthetic chemistry to material science and beyond.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1